molecular formula C23H25N3O4S2 B12138805 Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate

Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate

Cat. No.: B12138805
M. Wt: 471.6 g/mol
InChI Key: FZWUQKHNAGAFSC-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a complex synthetic compound designed for advanced chemical and pharmacological research. This molecule features a multi-cyclic core structure based on a 4-oxothieno[2,3-d]pyrimidine scaffold, a motif present in several series of biologically active molecules. Compounds within this structural class have been investigated as potent, orally active agents and have demonstrated the ability to inhibit histamine release from mast cells in vitro, as well as suppress allergen-induced bronchospasm in animal models . The specific structure of this reagent includes a 4-methylphenyl group at the 3-position and a pentahydrobenzo ring system fused to the thiophene ring, suggesting potential for unique target binding and selectivity. Its molecular design also incorporates a thioether-linked di-glycine ester chain, which may influence its solubility and cellular permeability. This product is intended for non-human research applications only, strictly for use in laboratory settings. It is ideal for scientists exploring new enzyme inhibitors, probing signal transduction pathways, or developing novel therapeutic candidates in areas such as immunology and inflammation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool for in vitro bioactivity screening.

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

ethyl 2-[[2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C23H25N3O4S2/c1-3-30-19(28)12-24-18(27)13-31-23-25-21-20(16-6-4-5-7-17(16)32-21)22(29)26(23)15-10-8-14(2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,24,27)

InChI Key

FZWUQKHNAGAFSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation via Microwave-Assisted Reactions

Microwave irradiation significantly enhances reaction efficiency. For example, 2-aminothiophene-3-carboxylates react with urea in dimethyl sulfoxide (DMSO) under microwave conditions (130°C, 30 min) to yield pyrimidin-4-one derivatives in 58–96% yield. Triethylamine acts as a base, facilitating deprotonation and cyclization.

Aza-Wittig Reaction

The aza-Wittig strategy enables the formation of the pyrimidine ring through iminophosphorane intermediates. Treatment of thieno[2,3-d]pyrimidin-2-amine with carbon disulfide and triphenylphosphine generates reactive intermediates that cyclize to form the core structure. This method achieves yields of 70–85% under anhydrous toluene reflux.

Radical Cyclization

Radical-mediated cyclization of 3-(methylthio)acrylonitriles with tributyltin hydride (n-Bu3SnH) and azobisisobutyronitrile (AIBN) generates the benzo[b]thiophene moiety, followed by pyrimidine ring closure. Yields range from 65–80%.

Formation of the Thioether Linkage

The thioether bond is established through alkylation of the pyrimidin-2-thiol with bromoacetyl derivatives:

Thiol Alkylation

The core thiol (1 equiv) reacts with bromoacetyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2 equiv) as a base. The reaction proceeds at room temperature for 4 hours, yielding the thioacetyl intermediate in 80–90% purity.

Optimization with Phase-Transfer Catalysts

Addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves solubility and reaction rate, achieving 95% conversion in 2 hours.

Acetylamino Acetate Ethyl Ester Side Chain Incorporation

The acetylamino acetate ethyl ester is introduced via amidation:

Carbodiimide-Mediated Coupling

The thioacetyl intermediate (1 equiv) is reacted with glycine ethyl ester (1.5 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction is stirred at 25°C for 12 hours, yielding the target compound in 70–85% yield.

Direct Aminolysis

Alternative methods employ aminolysis of the thioacetyl chloride with glycine ethyl ester in the presence of N,N-diisopropylethylamine (DIPEA), achieving 75–80% yield.

Optimization and Yield Improvement

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventDMSO15–20%
Temperature80°C10–15%
Catalyst (CuI)5 mol%20–25%
Data compiled from.

Microwave vs. Conventional Heating

MethodReaction TimeYield
Microwave (130°C)30 min90%
Conventional reflux6 hours65%
Adapted from.

Analytical Characterization

Critical characterization data include:

  • NMR : δ 1.25 (t, 3H, CH2CH3), δ 4.15 (q, 2H, OCH2), δ 7.25 (d, 2H, Ar-H).

  • HRMS : m/z 513.18 [M+H]+ (calculated: 513.17) .

Chemical Reactions Analysis

Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Aromatic Ring

Ethoxyphenyl Analog ()

Compound: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Structural Difference : Replacement of 4-methylphenyl with 4-ethoxyphenyl .
  • Impact :
    • Electronic Effects : Ethoxy’s electron-donating nature increases aromatic ring electron density compared to methyl.
    • Solubility : Ethoxy may enhance hydrophilicity slightly.
  • Synthesis : Similar to the target compound but uses 4-ethoxybenzaldehyde in cyclization .
Trifluoromethoxyphenyl Analog ()

Compound: Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

  • Structural Difference: Incorporates 4-trifluoromethoxyphenyl and a thieno[3,2-d]pyrimidine core.
  • Core Variation: Thieno[3,2-d]pyrimidine lacks the benzo-fused ring, reducing planarity and steric bulk .

Modifications in the Linker and Ester Groups

Benzoate Ester Analog ()

Compound: Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

  • Structural Difference : Replaces the ethyl acetate terminus with a benzoyloxy group .
  • Impact :
    • Solubility : Increased aromaticity may reduce aqueous solubility.
    • Synthesis : Utilizes benzoic acid derivatives in the esterification step .
Methoxy-Substituted Pyrimidine ()

Compound: Ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Structural Difference : Methoxy group at pyrimidine’s 4-position instead of a fused benzo ring.
  • Impact :
    • Hydrogen Bonding : Methoxy may compete with the 4-oxo group for interactions.
    • Synthetic Route : Requires methoxy-substituted pyrimidine precursors .

Key Variations

  • Electrophilic Substitution : Introduction of ethoxy or trifluoromethoxy groups requires substituted benzaldehydes (e.g., 4-ethoxybenzaldehyde in ) .
  • Esterification : Use of ethyl chloroacetate for terminal ester groups () .

Cytotoxicity and Anticancer Potential

  • Target Compound: Predicted activity based on structural similarity to ’s thieno[2,3-d]pyrimidines, which show IC₅₀ values of 5–10 µM against cancer cell lines .
  • Ethoxyphenyl Analog () : Increased hydrophilicity may enhance tissue penetration but reduce membrane affinity.
  • Trifluoromethoxy Analog () : Electron-withdrawing groups often improve metabolic stability .

Physicochemical Comparison

Property Target Compound Ethoxyphenyl Analog () Trifluoromethoxy Analog ()
Molecular Weight ~500 g/mol ~520 g/mol ~550 g/mol
logP (Predicted) 3.5–4.0 3.0–3.5 4.0–4.5
Hydrogen Bond Acceptors 6 7 8

Biological Activity

Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings and case studies.

Chemical Structure

The compound has a molecular formula of C28H27N3O4SC_{28}H_{27}N_3O_4S and features multiple functional groups including a thiopheno[2,3-d]pyrimidine moiety. The presence of the 4-methylphenyl group and the acetylamino group further contributes to its chemical diversity.

Structural Features

  • Core Structure : The compound includes a pentahydrobenzo[b]thiophene fused with a pyrimidine ring.
  • Functional Groups : It contains thioether and amide functionalities which are often associated with biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of quinazolinone compounds show considerable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antitumor Activity

Several derivatives of the compound have been reported to possess antitumor properties:

  • Case Studies : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Specific Findings : A study highlighted that certain thiazolidine derivatives exhibited potent antitumor activity against breast cancer cell lines .

Anticonvulsant Activity

Compounds containing the quinazolinone structure have also been noted for their anticonvulsant effects:

  • Research Evidence : A study indicated that these compounds can modulate neurotransmitter systems, thereby reducing seizure activity in animal models .
  • Clinical Relevance : This activity suggests potential therapeutic applications in epilepsy management.

Other Biological Activities

  • Antioxidant Properties : Some studies have suggested that compounds with similar structures may exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
  • Cholesterol Regulation : Certain derivatives have been investigated for their ability to enhance HDL cholesterol levels, contributing to cardiovascular health .

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from 2-mercaptoquinazolinone derivatives.

  • Reagents Used :
    • Ethyl chloroacetate
    • 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one
    • Base (such as triethylamine) for nucleophilic substitution reactions.
  • Characterization Techniques :
    • NMR Spectroscopy : Used to confirm the structure by analyzing hydrogen and carbon environments.
    • Mass Spectrometry : Employed to determine molecular weight and fragmentation patterns.
    • X-ray Crystallography : Provides detailed information about molecular geometry and packing in the solid state.

Q & A

Q. Critical Conditions :

  • Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubility .
  • Temperature : Controlled heating (60–100°C) for cyclization steps .
  • Purification : HPLC or column chromatography to isolate intermediates and final product .

Advanced: How can computational methods optimize reaction pathways and reduce trial-and-error synthesis?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict energetically favorable pathways .
  • Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method identify intermediates and byproducts, narrowing optimal conditions .
  • Machine Learning : Train models on existing reaction data to predict yields and selectivity for novel substrates.
  • Validation : Cross-reference computational results with experimental data (e.g., NMR, HPLC) to refine models .

Basic: Which analytical techniques are essential for monitoring synthesis and ensuring purity?

Answer:

  • Thin-Layer Chromatography (TLC) : Track reaction progress and identify intermediates .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% required for biological assays) .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H/¹³C NMR for aromatic proton shifts and thioether linkages) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and detect impurities .

Advanced: How do structural modifications influence biological activity? (Structure-Activity Relationships)

Answer:

  • Core Modifications : Replace the thienopyrimidine core with benzothiophene or quinazoline to assess activity changes .
  • Substituent Effects : Compare 4-methylphenyl vs. 4-chlorophenyl groups at position 3; electron-withdrawing groups enhance enzyme inhibition (e.g., falcipain-2) .
  • Linker Optimization : Vary the acetamido-acetate chain length to balance solubility and target binding .
  • Methodology : Synthesize analogs, test in bioassays (e.g., enzyme inhibition, cytotoxicity), and correlate with computational docking results .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Ensure consistent protocols (e.g., IC₅₀ determination using identical enzyme batches and substrate concentrations) .
  • Orthogonal Assays : Validate findings with complementary methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent choice (DMSO vs. ethanol) .

Advanced: What molecular docking strategies elucidate the compound’s mechanism of action?

Answer:

  • Target Selection : Prioritize enzymes/receptors implicated in diseases (e.g., kinases, proteases) based on structural homology .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Binding Site Analysis : Identify key residues (e.g., catalytic cysteine in falcipain-2) for hydrogen bonding or hydrophobic interactions .
  • Validation : Mutagenesis studies to confirm docking predictions (e.g., alanine scanning of binding site residues) .

Basic: What solvents and catalysts are optimal for critical synthetic steps?

Answer:

  • Solvents :
    • Polar Aprotic (DMF/DMSO) : Enhance nucleophilicity in sulfide bond formation .
    • Tetrahydrofuran (THF) : For Grignard or coupling reactions requiring anhydrous conditions .
  • Catalysts :
    • Palladium Complexes : For Suzuki-Miyaura cross-coupling of aryl groups .
    • Triphenylphosphine (PPh₃) : Facilitate Mitsunobu reactions for ether linkages .

Advanced: How to optimize reaction yields using design of experiments (DOE)?

Answer:

  • Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to maximize yield .
  • Robustness Testing : Validate optimal conditions under minor perturbations (e.g., ±5°C temperature fluctuations) .

Basic: What are the core structural features of this compound?

Answer:

  • Thieno[2,3-d]pyrimidin-4-one Core : Provides planar rigidity for target binding .
  • 4-Methylphenyl Substituent : Enhances lipophilicity and π-π stacking with aromatic enzyme pockets .
  • Thioether Linkage : Increases metabolic stability compared to ethers .
  • Acetamido-Acetate Ester : Improves solubility and serves as a prodrug moiety .

Advanced: How do functional groups influence pharmacokinetic properties?

Answer:

  • Ester vs. Carboxylic Acid : The ethyl ester improves membrane permeability, while hydrolysis in vivo releases the active acid .
  • Thioether Stability : Resists oxidative degradation better than sulfoxides, extending half-life .
  • Methyl Group Effects : The 4-methylphenyl group reduces CYP450-mediated metabolism, enhancing bioavailability .
  • Methodology : Conduct in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to guide structural refinements .

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